molecular formula C13H26ClNO4 B555040 L-Glutamic acid di-tert-butyl ester hydrochloride CAS No. 32677-01-3

L-Glutamic acid di-tert-butyl ester hydrochloride

Cat. No. B555040
CAS RN: 32677-01-3
M. Wt: 295.8 g/mol
InChI Key: LFEYMWCCUAOUKZ-FVGYRXGTSA-N
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Description

L-Glutamic acid di-tert-butyl ester hydrochloride is a C-terminal and R-chain blocked derivative of L-glutamate . It may be useful in the synthesis of substance P antagonistic peptides .


Synthesis Analysis

The synthesis of L-Glutamic acid di-tert-butyl ester hydrochloride involves several steps. The mixture is poured into distilled water, NaHCO3 solution is added, the organic phase is separated, the organic layer is dried with MgSO4, the filtrate is rotated dry. The residue is dissolved in dry Et2O (50 mL), dry HCl gas is drummed in, and the solvent is evaporated to obtain L-Glutamic acid di-tert-butyl ester hydrochloride .


Molecular Structure Analysis

The empirical formula of L-Glutamic acid di-tert-butyl ester hydrochloride is C13H25NO4 · HCl . Its molecular weight is 295.80 . The SMILES string is Cl [H]. [H] [C@] (N) (CCC (=O)OC (C) (C)C)C (=O)OC (C) (C)C .


Physical And Chemical Properties Analysis

L-Glutamic acid di-tert-butyl ester hydrochloride is a white powder . It has an assay of ≥98% . It should be stored at a temperature of −20°C .

Scientific Research Applications

1. Synthesis of Substance P Antagonistic Peptides L-Glutamic acid di-tert-butyl ester hydrochloride, also known as H-Glu(OtBu)-OtBu.HCl, is a C-terminal and R-chain blocked derivative of L-glutamate. It is particularly useful in the synthesis of substance P antagonistic peptides . These peptides have potential therapeutic applications in treating various conditions such as pain, inflammation, and certain mental health disorders due to their role in blocking the activity of substance P, a neuropeptide involved in the transmission of pain and other sensory signals.

Convulsant Properties Research

This compound has been noted to possess convulsant properties in mice and rats, which might offer unique pharmacological features that set it apart from other convulsant medications . Research in this area could lead to the development of new treatments for neurological disorders or contribute to our understanding of convulsive mechanisms.

Mechanism of Action

Target of Action

L-Glutamic acid di-tert-butyl ester hydrochloride, also known as H-Glu(OtBu)-OtBu.HCl, is a derivative of the amino acid glutamate

Mode of Action

The specific mode of action of H-Glu(OtBu)-OtBuIt is known to possess unique pharmacological features that set it apart from other convulsant medications . As a derivative of L-glutamate, it may interact with its targets in a similar manner to the parent compound, potentially acting as an agonist or antagonist at glutamate receptors or influencing glutamate metabolism.

Result of Action

The molecular and cellular effects of H-Glu(OtBu)-OtBuIt has been noted to possess convulsant properties in mice and rats , suggesting it may influence neuronal excitability or synaptic transmission

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Glu(OtBu)-OtBu.HCl is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other biological molecules could potentially influence its activity. For instance, it is recommended to store the compound under -20°C conditions , suggesting that temperature could affect its stability.

Safety and Hazards

When handling L-Glutamic acid di-tert-butyl ester hydrochloride, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves should be used .

Future Directions

L-Glutamic acid di-tert-butyl ester hydrochloride can be used as an intermediate for organic synthesis and biochemical polypeptide drugs. It can be used for the synthesis of biologically active molecules and peptide drug molecules .

properties

IUPAC Name

ditert-butyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEYMWCCUAOUKZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186348
Record name L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic acid di-tert-butyl ester hydrochloride

CAS RN

32677-01-3
Record name L-Glutamic acid, 1,5-bis(1,1-dimethylethyl) ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32677-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032677013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, bis(1,1-dimethylethyl)ester, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl L-glutamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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